molecular formula C17H24N4O8 B1208014 1-(3-Dimethylaminopropoxy)benzotriazole CAS No. 73941-87-4

1-(3-Dimethylaminopropoxy)benzotriazole

Cat. No.: B1208014
CAS No.: 73941-87-4
M. Wt: 412.4 g/mol
InChI Key: TYIXLWWCOSKKNX-UHFFFAOYSA-N
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Description

1-(3-Dimethylaminopropoxy)benzotriazole is a benzotriazole derivative characterized by a dimethylaminopropoxy (-O-(CH₂)₃-N(CH₃)₂) substituent attached to the benzotriazole core. The benzotriazole moiety (C₆H₄N₃) is a bicyclic aromatic system with two fused rings, conferring stability and diverse reactivity.

Properties

CAS No.

73941-87-4

Molecular Formula

C17H24N4O8

Molecular Weight

412.4 g/mol

IUPAC Name

3-(benzotriazol-1-yloxy)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C11H16N4O.C6H8O7/c1-14(2)8-5-9-16-15-11-7-4-3-6-10(11)12-13-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7H,5,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

TYIXLWWCOSKKNX-UHFFFAOYSA-N

SMILES

CN(C)CCCON1C2=CC=CC=C2N=N1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCCON1C2=CC=CC=C2N=N1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

1-(3-dimethylaminopropoxy)benzotriazole
1-(gamma-dimethylaminopropoxy)benzotriazole
DAPBT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzotriazole Derivatives

Structural and Physicochemical Comparisons

Table 1: Substituent Effects on Benzotriazole Derivatives
Compound Name Substituent Key Physicochemical Properties Biological Activity Reference
1-(3-Dimethylaminopropoxy)benzotriazole -O-(CH₂)₃-N(CH₃)₂ Polar, basic (pKa ~8–9 due to tertiary amine), moderate logP Anti-inflammatory, analgesic (rodent models)
1-(Nonyloxymethyl)benzotriazole -CH₂-O-(CH₂)₈CH₃ Hydrophobic (high logP), low solubility Lubricant additive (anti-corrosion)
1-[3-(Dimethylamino)propyl]-1H-benzotriazole -(CH₂)₃-N(CH₃)₂ Basic, higher logP than propoxy analog Not reported (structural analog)
2-(1H-Benzotriazol-1-yl)-1-(3-bromobenzoyl)ethyl benzoate -CH₂-C(O)OPh-3-Br Bulky, electron-withdrawing groups Antifungal (high bioavailability)
1-Benzyl-3-(3-dimethylaminopropoxy)-1H-indazole Indazole core with -O-(CH₂)₃-N(CH₃)₂ Enhanced aromaticity, similar basicity Chemotherapeutic, antibacterial

Key Observations :

  • The dimethylaminopropoxy group enhances water solubility compared to nonpolar substituents like nonyloxymethyl .
  • Positional isomerism (e.g., 1- vs. 2-substituted benzotriazoles) significantly affects electronic properties, as seen in NMR chemical shifts (Δδ >100 ppm for 1- vs. 2-trimethoxysilylmethyl analogs) .

Key Observations :

  • Microwave-assisted synthesis () improves yields (e.g., 75% vs.
  • Nucleophilic substitution at the benzotriazolyl moiety is a common strategy, leveraging its leaving-group capability ().

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